2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid
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Overview
Description
2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H7BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group and an oxoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid typically involves the bromination of a suitable precursor, such as 4-methylphenylacetic acid. The process can be carried out using hydrobromic acid and a suitable oxidizing agent under controlled conditions. For instance, one method involves reacting 4-methylphenylacetic acid with hydrobromic acid in the presence of a catalyst at elevated temperatures to introduce the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The oxoacetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)phenylboronic acid
- 2-(4-Bromophenyl)propionic acid
- 4-(Bromomethyl)benzyl alcohol
Uniqueness
2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both a bromomethyl group and an oxoacetic acid group. This combination of functional groups provides distinct reactivity patterns and makes the compound versatile for various applications.
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C9H7BrO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
NTHQMPYWKFRXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C(=O)O |
Origin of Product |
United States |
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